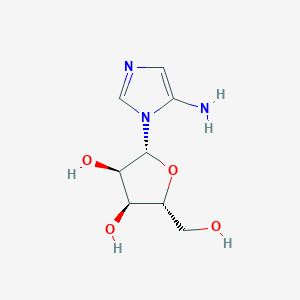

5-Aminoimidazole ribonucleoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-aminoimidazole ribonucleoside is a 1-ribosylimidazole that is 5-aminoimidazole in which the hydrogen at position 1 has been replaced by a beta-D-ribofuranosyl group. It is a 1-ribosylimidazole, a primary amino compound, a ribonucleoside and an aminoimidazole. It is a conjugate base of a 5-aminoimidazol-3-ium ribonucleoside.

Applications De Recherche Scientifique

Activation of AMPK and Insulin Sensitivity

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) activates 5'-AMP-activated protein kinase (AMPK) and improves insulin sensitivity. AICAR stimulates AMPK alpha1 activity and adiponectin gene expression in human adipose tissue while reducing the release of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which may contribute to its insulin sensitizing effects (Lihn et al., 2004).

Nonenzymatic Synthesis and Biochemical Relevance

AICAR is synthesized nonenzymatically from 5-amino-1-beta-D-ribofuranosylimidazole-4-carboxamide and plays a role as a precursor in purine ribonucleotides and thiamin biosynthesis in prokaryotic organisms. Its facile rearrangement in neutral aqueous solutions may impact the early biotic pathways to purine nucleotide components (Groziak et al., 1988).

AMPK-Dependent and Independent Effects

AICAR has been widely used as an AMPK activator in studies of metabolism and cancer pathogenesis. It has both AMPK-dependent and independent effects on metabolism, hypoxia, exercise, nucleotide synthesis, and cancer. This highlights the need for careful interpretation of AICAR-based studies in understanding AMPK signaling (Visnjic et al., 2021).

Chemistry of 5-Aminoimidazoles

5-Aminoimidazoles, including AICAR, are precursors of purines and thiamine. They behave as C- or N-nucleophiles based on the electrophile's nature, offering new routes to nitrogen heterocycles. Their synthesis and biomimetic transformation to novel purine analogs are of significant chemical interest (Ramsden, 1995).

Glucose Homeostasis in Diabetic Models

AICAR treatment in diabetic (ob/ob) mice showed improved glucose homeostasis by activating AMPK in skeletal muscle and liver. It normalized glucose concentrations, improved glucose tolerance, and altered glycogen storage, demonstrating potential therapeutic applications (Song et al., 2002).

AMPK Activation via De Novo Purine Biosynthesis

AICAR facilitates AMPK activation via de novo purine biosynthesis. An inhibitor of ATIC homodimerization, blocking the ninth step of de novo purine biosynthesis, resulted in endogenous ZMP accumulation, activating AMPK and its downstream signaling pathways. This suggests a new therapeutic approach to metabolic disorders (Asby et al., 2015).

Nutritional and Genetic Blocks in Purine Synthesis

Research on yeast, molds, and bacteria showed that 5-aminoimidazole riboside accumulation varies in response to genetic or nutritional factors, affecting purine biosynthesis. This work sheds light on the relationship between biotin and purine biosynthesis (Friedman & Moat, 1958).

Influence on Fatty Acid Oxidation and Glucose Uptake

AICAR activates AMPK in skeletal muscle, leading to increases in fatty acid oxidation and glucose uptake. It also inactivates acetyl-CoA carboxylase (ACC) and decreases malonyl-CoA, indicating its potential in modulating energy metabolism (Merrill et al., 1997).

Suppressing TNF-alpha Production

AICAR suppresses lipopolysaccharide-induced TNF-alpha production in murine macrophages, independent of AMPK activation. It inhibits the activation of the phosphatidylinositol 3-kinase/Akt pathway, indicating its anti-inflammatory action (Jhun et al., 2004).

Propriétés

Nom du produit |

5-Aminoimidazole ribonucleoside |

|---|---|

Formule moléculaire |

C8H13N3O4 |

Poids moléculaire |

215.21 g/mol |

Nom IUPAC |

(2R,3R,4S,5R)-2-(5-aminoimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C8H13N3O4/c9-5-1-10-3-11(5)8-7(14)6(13)4(2-12)15-8/h1,3-4,6-8,12-14H,2,9H2/t4-,6-,7-,8-/m1/s1 |

Clé InChI |

NKYAAYKKNSYIIW-XVFCMESISA-N |

SMILES isomérique |

C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |

SMILES |

C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N |

SMILES canonique |

C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium](/img/structure/B1206144.png)

![11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1206145.png)

![7,9-Dimethylbenz[c]acridine](/img/structure/B1206154.png)

![2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B1206166.png)